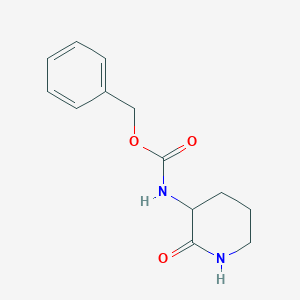

Benzyl (2-oxopiperidin-3-yl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-oxopiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHNKJHAXXEKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543744, DTXSID40930998 | |

| Record name | Benzyl (2-oxopiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl hydrogen (2-hydroxy-3,4,5,6-tetrahydropyridin-3-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38150-56-0, 141136-42-7 | |

| Record name | Benzyl (2-oxopiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl hydrogen (2-hydroxy-3,4,5,6-tetrahydropyridin-3-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Benzyl 2 Oxopiperidin 3 Yl Carbamate and Its Derivatives

Stereoselective Synthesis of Benzyl (B1604629) (2-oxopiperidin-3-yl)carbamate Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of the enantiomers of Benzyl (2-oxopiperidin-3-yl)carbamate is a critical area of research.

Asymmetric Approaches to the Chiral 2-Oxopiperidin-3-yl Core

The asymmetric synthesis of the 3-amino-2-piperidone core is the cornerstone for obtaining enantiomerically pure this compound. Several strategies have been developed to achieve this, with biocatalysis emerging as a powerful tool.

One notable approach involves a multi-enzyme cascade reaction. rsc.orgrsc.orgmanchester.ac.ukresearchgate.netsemanticscholar.org For instance, the conversion of N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine can be achieved using a combination of galactose oxidase (GOase) and imine reductase (IRED) variants. rsc.orgrsc.orgmanchester.ac.ukresearchgate.netsemanticscholar.org This chemoenzymatic strategy allows for the direct synthesis of the chiral piperidinone ring from a readily available amino alcohol precursor. The reaction proceeds via the oxidation of the primary alcohol to an aldehyde by GOase, which then undergoes spontaneous intramolecular cyclization to form a cyclic imine. This intermediate is then stereoselectively reduced by an IRED to yield the desired chiral amine. rsc.orgrsc.orgmanchester.ac.ukresearchgate.netsemanticscholar.org

Another biocatalytic method employs transaminases for the asymmetric amination of a prochiral ketone precursor, such as 1-Boc-3-piperidone, to produce chiral 3-aminopiperidine derivatives. rsc.org While this has been demonstrated with a Boc-protecting group, the principle can be extended to Cbz-protected substrates.

Organocatalysis, particularly with chiral phosphoric acids (CPAs), has also been shown to be effective in the synthesis of chiral piperidines through intramolecular aza-Michael additions. whiterose.ac.uk This method offers a complementary approach to biocatalysis for the construction of the chiral piperidinone scaffold.

| Catalyst System |

Control of Stereochemistry at the Carbamate-Bearing Carbon

The stereochemistry at the C3 position, which bears the carbamate (B1207046) group, is established during the key asymmetric transformation. In the biocatalytic approaches mentioned above, the stereoselectivity is dictated by the enzyme used. For example, the use of different IRED variants can lead to the formation of either the (R)- or (S)-enantiomer of the product. The one-pot nature of these enzyme cascades is advantageous as it prevents the racemization of potentially labile intermediates, ensuring high enantiopurity of the final product. rsc.orgrsc.orgmanchester.ac.ukresearchgate.netsemanticscholar.org

In the case of organocatalytic methods, the chiral catalyst, such as a specific enantiomer of a chiral phosphoric acid, directs the stereochemical outcome of the reaction. The careful selection of the catalyst and reaction conditions is therefore crucial for controlling the stereochemistry at the carbamate-bearing carbon.

Functionalization and Derivatization Strategies for the 2-Oxopiperidin-3-yl Carbamate Scaffold

Once the chiral core of this compound is synthesized, further functionalization and derivatization can be carried out to create a diverse range of molecules for structure-activity relationship (SAR) studies.

Introduction of Diverse Substituents onto the Piperidinone Ring

The introduction of substituents onto the piperidinone ring can significantly impact the biological activity of the molecule. Modern synthetic methods, such as C-H functionalization, offer powerful tools for the direct modification of the piperidinone scaffold. Palladium-catalyzed transannular C-H functionalization has been successfully applied to alicyclic amines, providing a strategy for remote C-H activation. nih.gov This approach could potentially be adapted for the functionalization of the piperidinone ring in this compound at positions C4, C5, or C6.

The direct α-C–H bond functionalization of unprotected cyclic amines has also been reported, proceeding through an intermolecular hydride transfer mechanism. nih.gov This protecting-group-free method could be explored for the late-stage functionalization of the piperidinone core after removal of the Cbz group.

A practical synthetic strategy for the synthesis of 4-substituted-3-aminopiperidin-2-ones involves a diastereoselective addition of a cuprate (B13416276) to an α,β-unsaturated ester followed by a racemization-free reductive amination. total-synthesis.com This method allows for the introduction of a variety of substituents at the C4 position.

| Functionalization Strategy |

Modifications of the Benzyl Moiety and Carbamate Linker

The benzyl moiety of the carbobenzyloxy (Cbz) protecting group can be modified to fine-tune the properties of the molecule. The Cbz group is typically stable to basic and most aqueous acidic conditions and is readily removed by catalytic hydrogenation. total-synthesis.comijacskros.com This orthogonality allows for selective manipulation of other functional groups in the molecule. total-synthesis.com

While complete removal of the Cbz group is common, modifications to the benzyl ring itself are also possible. For example, substituted benzyl chloroformates can be used in the initial protection step to introduce functionalities such as nitro or halo groups onto the benzyl ring. These groups can then serve as handles for further transformations.

The carbamate linker itself can also be a target for modification. For instance, transcarbamation reactions can be employed to exchange the benzyl group for other alkyl or aryl groups, providing access to a library of different carbamate derivatives. lookchem.com

Coupling Reactions for Complex Molecule Assembly

The 3-amino-2-piperidone scaffold, after deprotection of the Cbz group, is a valuable building block for the synthesis of more complex molecules, particularly peptidomimetics. nih.gov The primary amine at the C3 position can participate in standard peptide coupling reactions with amino acids or peptide fragments. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and can be used to couple the deprotected amine with aryl or heteroaryl halides. nih.govresearchgate.netacs.org This allows for the introduction of a wide range of aromatic substituents at the C3 position.

Furthermore, the entire this compound molecule can be used in coupling reactions. For example, if a suitable functional group is present on the piperidinone ring or the benzyl moiety, it can be used as a handle for palladium-catalyzed cross-coupling reactions to build more complex molecular architectures. researchgate.net

Utility of Benzyl Carbamate as a Protecting Group in Multi-step Organic Synthesis

The benzyl carbamate, commonly known as the Cbz or Z group, is a cornerstone protecting group for amines in the synthesis of complex nitrogen-containing molecules. thieme-connect.comthalesnano.com Its utility stems from its general stability under a variety of reaction conditions and the diverse methods available for its removal. Introduced in 1932 by Max Bergmann and Leonidas Zervas for peptide synthesis, the Cbz group has become fundamental in the field. masterorganicchemistry.comwikipedia.org The piperidine-2-one structure within this compound acts as a cyclic amino acid analogue, making the principles of peptide chemistry directly applicable to its handling and elaboration.

Selective Deprotection Methodologies

The selective removal of the benzyl carbamate (Cbz) group is crucial for the sequential elaboration of a molecule in multi-step synthesis. The choice of deprotection method depends on the presence of other sensitive functional groups in the substrate.

The most common and mildest method for Cbz cleavage is catalytic hydrogenation . masterorganicchemistry.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). thalesnano.comtotal-synthesis.com The process is advantageous as it occurs under neutral pH, preserving acid- or base-labile functional groups. masterorganicchemistry.com The mechanism involves the reduction of the benzyl C-O bond, releasing toluene (B28343) and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine. total-synthesis.com Modern variations include transfer hydrogenation, which uses an H₂ donor in place of hydrogen gas, and continuous flow hydrogenation systems, which can improve efficiency and safety. thalesnano.comtotal-synthesis.com

While hydrogenation is prevalent, alternative conditions are available for substrates incompatible with catalytic reduction (e.g., those containing sulfur or reducible double bonds). Acidic conditions , such as using hydrogen bromide (HBr) in acetic acid, can cleave the Cbz group, though these conditions are considered harsh. wikipedia.org

More nuanced methods have been developed for complex molecules like N-Cbz protected lactams. Research has shown that a combination of a hard Lewis acid and a soft nucleophile provides a milder alternative. thieme-connect.com For instance, treating an N-Cbz protected lactam with diethylaluminium chloride (Et₂AlCl) followed by a nucleophile like dimethylsulfide or thioanisole (B89551) can effectively remove the Cbz group under conditions that spare other acid-sensitive protecting groups. thieme-connect.com

Table 1: Selective Deprotection Conditions for a Functionalized N-Cbz Protected Lactam

| Entry | Reagents and Conditions | Yield of Deprotected Lactam (%) | Reference |

|---|---|---|---|

| 1 | Et₂AlCl, Me₂S, CH₂Cl₂, -78 °C to 25 °C | 72 | thieme-connect.com |

| 2 | BF₃·OEt₂, MeSPh, CH₂Cl₂, 0 °C to 25 °C | 65 (with side products) | thieme-connect.com |

| 3 | TMSI, CH₂Cl₂, 0 °C | 50 (with side products) | thieme-connect.com |

| 4 | Et₂AlCl, MeSPh, CH₂Cl₂, -78 °C to 25 °C | 95 | thieme-connect.com |

The Cbz group's removal conditions are notably orthogonal to those of other common amine protecting groups like tert-butyloxycarbonyl (Boc), which is removed by acid, and 9-fluorenylmethoxycarbonyl (Fmoc), which is removed by base. wikipedia.orgtotal-synthesis.com This orthogonality is a key principle in complex syntheses, allowing for the selective deprotection of one amine in the presence of others. masterorganicchemistry.com

Role in Peptide and Peptidomimetic Synthesis

The Cbz group was instrumental in the early development of peptide synthesis. wikipedia.org In classical solution-phase synthesis, an amino acid with its N-terminal amine protected by a Cbz group is coupled to another amino acid with its C-terminal carboxylic acid protected (e.g., as an ester). masterorganicchemistry.com This strategy prevents self-polymerization and ensures the formation of the desired dipeptide. masterorganicchemistry.com

This compound can be viewed as an N-Cbz protected cyclic β-amino acid derivative. Such constrained mimetics are of great interest in medicinal chemistry for creating peptides with more stable and predictable conformations. The synthesis of peptidomimetics containing this scaffold would rely on the same principles: coupling the deprotected amine of a precursor with an N-protected amino acid, or coupling the carboxylic acid of a related piperidine (B6355638) derivative with another amino acid or peptide fragment.

The Cbz group is a key component of the "Boc/Bzl" strategy in solid-phase peptide synthesis (SPPS), where Boc is used for temporary N-terminal protection and benzyl-based groups (Bzl) are used for permanent side-chain protection. wikipedia.orgmasterorganicchemistry.com Although Cbz itself is less common for temporary N-terminal protection in modern SPPS, which often favors the Fmoc group, its chemical principles and use in benzyl-type side-chain protection remain highly relevant. peptide.comthieme-connect.com

Purification and Characterization Techniques in Synthetic Studies

The successful synthesis of this compound and its derivatives requires robust methods for purification and unambiguous structural confirmation.

Chromatographic Separation Methodologies

Silica Gel Column Chromatography is the most widely used technique for purifying synthetic intermediates and final products in this chemical class. niscpr.res.inorientjchem.org This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. A typical mobile phase, or eluent system, for piperidine carbamate derivatives is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). niscpr.res.in The ratio is optimized to achieve effective separation of the desired product from starting materials and byproducts.

Recrystallization is another powerful purification technique for solid compounds. google.com This involves dissolving the crude product in a hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. orgsyn.org A solvent system such as ethyl acetate and hexane can be effective for this purpose. orgsyn.org

Thin-Layer Chromatography (TLC) is an essential analytical technique used to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography. niscpr.res.in

For enantiomerically pure compounds, Chiral High-Performance Liquid Chromatography (HPLC) may be employed to confirm the stereochemical integrity and determine the enantiomeric purity.

Advanced Spectroscopic Analysis for Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary tool for structural elucidation.

¹H NMR provides information about the chemical environment of hydrogen atoms. For this compound, one would expect to see characteristic signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), a singlet for the benzylic methylene (B1212753) (CH₂) protons, and a series of multiplets for the diastereotopic protons of the piperidine ring. Signals for the two NH protons would also be present. niscpr.res.in

¹³C NMR reveals the different carbon environments in the molecule. Key signals would include those for the two carbonyl carbons (one for the amide in the lactam ring and one for the carbamate), several peaks for the aromatic carbons of the benzyl group, and distinct signals for the benzylic carbon and the aliphatic carbons of the piperidine ring. niscpr.res.inmdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and confirm its elemental composition. orientjchem.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement. The compound is typically observed as a protonated molecular ion [M+H]⁺ or other adducts. niscpr.res.inorientjchem.org

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₃H₁₆N₂O₃)

| Adduct | Predicted m/z (mass-to-charge ratio) | Reference |

|---|---|---|

| [M+H]⁺ | 249.12337 | uni.lu |

| [M+Na]⁺ | 271.10531 | uni.lu |

| [M+K]⁺ | 287.07925 | uni.lu |

| [M+NH₄]⁺ | 266.14991 | uni.lu |

| [M-H]⁻ | 247.10881 | uni.lu |

Single-Crystal X-ray Diffraction offers the most definitive structural proof for crystalline compounds. This technique provides precise 3D coordinates of every atom in the molecule, confirming connectivity, configuration, and conformation. mdpi.com

Biological Activities and Pharmacological Profiles of Benzyl 2 Oxopiperidin 3 Yl Carbamate and Its Analogs

Enzyme Inhibition Potency and Selectivity

Cholinesterase Enzyme Systems (Acetylcholinesterase, Butyrylcholinesterase)

While direct inhibitory data for Benzyl (B1604629) (2-oxopiperidin-3-yl)carbamate on cholinesterases is not extensively documented in the reviewed literature, research on analogous compounds featuring N-benzylpiperidine and carbamate (B1207046) moieties offers valuable insights into the potential activity of this chemical class. A series of N-benzylpiperidine carboxamide derivatives were synthesized and assessed as potential inhibitors of cholinesterases in the context of Alzheimer's disease. nih.gov In this research, the ester linkage of a lead compound was substituted with a more metabolically robust amide linkage. nih.gov One of the more potent analogs, 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide, demonstrated an IC50 value of 5.94 ± 1.08 μM against acetylcholinesterase (AChE). nih.gov Another highly effective analog, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide, exhibited an even more potent IC50 of 0.41 ± 1.25 μM for AChE. nih.gov

Moreover, studies on other carbamate derivatives have underscored their promise as cholinesterase inhibitors. mdpi.com An investigation into O-aromatic N,N-disubstituted carbamates and thiocarbamates revealed weak to moderate inhibition of both AChE and butyrylcholinesterase (BChE), with IC50 values spanning from 1.60 to 311.0 µM. mdpi.com In general, the inhibitory effect was more pronounced against BChE than AChE. mdpi.com For example, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate emerged as the most effective AChE inhibitor within this series, with an IC50 of 38.98 µM, whereas 2-(phenylcarbamoyl)phenyl diphenylcarbamate was the most potent BChE inhibitor, with an IC50 of 1.60 µM. mdpi.com These results imply that the carbamate functional group is a crucial pharmacophore for cholinesterase inhibition, and that modifications to the benzyl and piperidine (B6355638) rings can markedly affect potency and selectivity. mdpi.comsemanticscholar.org

Table 1: Cholinesterase Inhibitory Activity of Selected N-Benzylpiperidine and Carbamate Analogs

Viral Protease Inhibition (e.g., SARS-CoV-2 Main Protease)

The exploration of piperidine-containing molecules as inhibitors of viral proteases, especially the main protease (Mpro) of SARS-CoV-2, has been a significant area of research. While specific data on Benzyl (2-oxopiperidin-3-yl)carbamate is limited, studies on closely related analogs with a 2-oxopiperidin-3-yl group have been published. For example, a series of peptidomimetic inhibitors were developed where the P1 position of the inhibitor features a 2-oxopiperidin-3-yl group, and these were tested for their inhibitory effects on the SARS-CoV-2 Mpro.

One particular study described the synthesis of tert-butyl ((S)-1-cyano-2-((S)-2-oxopiperidin-3-yl)ethyl)carbamate, a near analog of the title compound. While detailed inhibitory data for this specific molecule was not the focus of the publication, the research aimed to define the structure-activity relationships for this class of inhibitors. The main protease of SARS-CoV-2 is a cysteine protease vital for viral replication, positioning it as a key target for antiviral drug discovery. acs.org The binding of inhibitors to the Mpro active site can obstruct the processing of viral polyproteins, thereby interrupting the viral life cycle. acs.org The investigation of various substitutions on the piperidine ring and related structures seeks to enhance the binding affinity and antiviral efficacy of these inhibitors. acs.org

Glycolytic Enzyme Inhibition (e.g., Enolase 2)

A substantial amount of research indicates that compounds with a 2-oxopiperidin-3-yl core structure can inhibit the glycolytic enzyme enolase. The phosphonate (B1237965) analog, 1-hydroxy-2-oxopiperidin-3-yl phosphonate (HEX), has been specifically identified as a potent inhibitor of enolase 2 (ENO2). nih.govnih.govnih.govdrugbank.com Enolase is a vital enzyme in the glycolytic pathway, responsible for the conversion of 2-phosphoglycerate to phosphoenolpyruvate. nih.gov

Cancers characterized by a homozygous deletion of the ENO1 gene are especially susceptible to the inhibition of its paralog, ENO2. nih.govnih.gov HEX has demonstrated a four-fold greater selectivity for inhibiting ENO2 over ENO1. nih.gov Due to its charged state at physiological pH, HEX has poor cell permeability, which has prompted the creation of various lipophilic prodrugs to improve its cellular uptake. nih.govnih.gov Research on these prodrugs has shown that once inside the cell, they can be metabolized to the active inhibitor HEX, resulting in the selective elimination of cancer cells with ENO1 deletion. nih.gov For instance, hydroxamate ester derivatives of HEX maintained selective activity against D423 glioblastoma cells, with IC50 values in the nanomolar range (e.g., 16-40 nM). nih.gov

Table 2: Enolase Inhibitory Activity of HEX and its Prodrugs

Coagulation Cascade Enzyme Inhibition (e.g., Factor XIa)

The piperidine scaffold is a common feature in various inhibitors of coagulation cascade enzymes, such as Factor XIa (FXIa). While there is no direct data on the inhibitory activity of this compound against FXIa, research on other piperidine derivatives suggests potential activity. Factor XIa is a serine protease involved in the intrinsic pathway of blood coagulation, and its inhibition is being explored as a therapeutic approach to prevent thrombosis with a potentially reduced risk of bleeding compared to other anticoagulants. researchgate.net

Studies have shown that piperidine diamine derivatives can inhibit the related enzyme Factor Xa (fXa). cgu.edu.twmdpi.comnih.gov In one such study, compounds with a cis-piperidine diamine core demonstrated significant anticoagulant effects. cgu.edu.twmdpi.com The structure-activity relationship within this class of compounds highlighted that the nature of the substituents on the piperidine ring is crucial for their inhibitory strength. cgu.edu.tw Although these studies target a different enzyme in the coagulation cascade, they underscore the potential of the piperidine core in the design of coagulation protease inhibitors. Other more distantly related research has also investigated pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives as selective inhibitors of both Factor Xa and Factor XIa. The development of such compounds frequently utilizes structure-guided drug design and fragment-based lead generation to obtain high potency and selectivity.

Receptor Modulatory Effects

Formyl Peptide Receptor 1 (FPR1) Agonism

The formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor that plays a role in the inflammatory response. Although there is no direct evidence to suggest that this compound functions as an FPR1 agonist, the broader class of piperidine carboxamide derivatives has been studied for their effects on this receptor.

Table 3: Compound Names Mentioned in the Article

Formyl Peptide Receptor 2 (FPR2) Agonism

No published studies were found that investigate the activity of this compound as an agonist of the Formyl Peptide Receptor 2 (FPR2).

Modulation of Voltage-Gated Sodium Channels

There is no available scientific literature describing any modulatory effects of this compound on voltage-gated sodium channels.

Cellular Responses and Immunomodulatory Activity

Impact on Leukocyte Migration and Immune Cell Function

Research on the impact of this compound on leukocyte migration and the function of immune cells has not been reported in the scientific literature.

Regulation of Inflammation Pathways

No data is available to suggest that this compound is involved in the regulation of inflammation pathways.

Antiviral Efficacy Studies

There are no published studies on the antiviral efficacy of this compound against any type of virus.

Anticancer Potential in Specific Oncogenic Contexts

The anticancer potential of this compound has not been explored in any specific oncogenic contexts according to the available scientific literature.

Structure Activity Relationship Sar Investigations and Rational Molecular Design

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore model for this class of compounds generally consists of a set of essential structural features required for molecular recognition at a biological target. For derivatives containing a benzyl (B1604629) carbamate (B1207046) moiety, key pharmacophoric elements often include an aromatic ring, a hydrogen bond acceptor, and hydrophobic groups. nih.gov

For instance, in related thieno[2-3-b]pyridine derivatives, a tethered aromatic ring was identified as a crucial component of the pharmacophore for anti-proliferative activity. mdpi.com The core structure for many biologically active compounds in this family includes the piperidinone ring, which can act as a scaffold, and the benzyl carbamate group, which can engage in specific interactions with the target protein. The carbamate linker itself is often vital; in some related scaffolds, altering the amide linker resulted in a complete loss of anti-proliferative activity. mdpi.com The general pharmacophore model highlights the importance of a hydrophobic aromatic feature (the benzyl ring), a hydrogen-bonding region (the carbamate and piperidinone carbonyls), and a specific spatial arrangement of these groups.

Stereochemical Requirements for Target Binding and Efficacy

Stereochemistry is a critical determinant of biological activity, influencing how a molecule fits into the three-dimensional space of a protein's binding site. For many derivatives of (2-oxopiperidin-3-yl)carbamate, the chirality at the C3 position of the piperidinone ring is paramount.

The (S)-enantiomer is frequently specified in chemical databases and for related biologically active compounds, such as (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate, a precursor to immunomodulatory drugs. uni.lunih.gov This suggests that the spatial orientation of the carbamate group, as dictated by the (S)-configuration, is essential for optimal interaction with the biological target. In a study on related histone deacetylase (HDAC) inhibitors, the specific stereochemistry, (2S), was also a feature of the synthesized active compounds. researchgate.net This underscores the principle that specific stereoisomers are often required for precise molecular recognition and subsequent efficacy.

Influence of Substituent Variations on Potency and Selectivity

Systematic modification of the Benzyl (2-oxopiperidin-3-yl)carbamate scaffold has provided significant insights into how different substituents affect biological outcomes.

The benzyl group's aromatic ring is a common site for modification to fine-tune activity. The electronic properties of substituents on this ring can influence binding affinity and even reaction kinetics in prodrug strategies. researchgate.net

In studies on related O-biphenyl-3-yl carbamates, which also feature a carbamate linker, substituents on the aromatic rings were shown to be critical for activity and distribution. nih.gov For other classes of molecules, such as benzyl guanidine (B92328) derivatives, substitutions on the benzyl ring led to significant variations in antibacterial activity. For example, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed potent activity, highlighting the impact of electronic and steric factors. mdpi.com In another study on thieno[2,3-d]pyrimidine-6-carboxamides, the unsubstituted benzyl amide showed higher activity against certain bacterial strains than its substituted counterparts. researchgate.net These findings suggest that the optimal substitution pattern on the benzyl ring is highly dependent on the specific biological target.

Table 1: Effect of Benzyl Ring Substituents on Biological Activity in Related Compound Series

| Compound Series | Substituent on Benzyl Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| Benzyl Guanidines | 2-Chloro-3-(trifluoromethyl) | Potent antibacterial activity (MIC = 0.5-1 µg/mL) | mdpi.com |

| Benzyl Guanidines | 4-(Trifluoromethyl) | Potent against S. aureus (MIC = 1 µg/mL), less active against E. coli | mdpi.com |

| Thieno[2,3-d]pyrimidines | Unsubstituted | Good activity against S. aureus and B. subtilis | researchgate.net |

| Thieno[2,3-b]pyridines | 4-Methoxy (on a benzoyl ring) | Improved anti-proliferative activity | mdpi.com |

The piperidinone ring is a key structural element that can be modified to alter a compound's properties. Heterocycles are fundamental in medicinal chemistry as they influence solubility, bioavailability, and target interaction through their electronic and hydrogen-bonding characteristics. mdpi.com

A significant modification involves the oxidation of the piperidinone ring. For example, (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate, which features a glutarimide (B196013) ring (2,6-dioxopiperidine), is a key intermediate for immunomodulatory drugs like lenalidomide (B1683929) and pomalidomide. nih.gov This modification introduces an additional carbonyl group, which can act as a hydrogen bond acceptor and is crucial for the characteristic activity of these drugs.

In a different context, research on HDAC inhibitors compared a 4-oxopiperidine scaffold to a 4-oxopyrrolidine (a five-membered ring) scaffold, demonstrating that changes in ring size can impact biological activity. researchgate.net Furthermore, studies on other heterocyclic systems have shown that replacing a pyridine (B92270) ring with a pyrazine (B50134) ring, or substituting it with different saturated heterocycles like piperidine (B6355638), pyrrolidine (B122466), or morpholine, can drastically alter tuberculostatic potency, with piperidine and pyrrolidine being more favorable than morpholine. nih.gov The replacement of the piperidinone ring with a thiazole (B1198619) has also been explored in medicinal chemistry to enhance target interactions due to the thiazole's rigid and electronic properties. mdpi.com

Table 2: Impact of Heterocyclic Ring Modifications on Biological Activity

| Original Heterocycle | Modified Heterocycle | Compound Class / Target | Impact on Activity | Reference |

|---|---|---|---|---|

| 2-Oxopiperidine | 2,6-Dioxopiperidine (Glutarimide) | Immunomodulators | Confers potent immunomodulatory activity | nih.gov |

| 4-Oxopiperidine | 4-Oxopyrrolidine | HDAC Inhibitors | Demonstrated good HDAC inhibitory activity | researchgate.net |

| Pyridine | Pyrazine | Antitubercular Agents | Negligible activity, indicating the pyridine nitrogen is key | nih.gov |

| - | Thiazole | General Medicinal Chemistry | Enhances target interactions due to rigidity and electronic properties | mdpi.com |

The introduction of side chains and the modification of linker moieties are common strategies to explore the chemical space around the core scaffold. In the synthesis of novel HDAC inhibitors, a complex side chain was attached to the nitrogen of the piperidine ring, demonstrating that this position is amenable to derivatization to achieve desired biological effects. researchgate.net

The nature of the linker connecting different parts of a molecule is also critical. Studies on thieno[2,3-b]pyridine (B153569) derivatives showed that shorter tethers like benzoyl or secondary benzyl alcohol groups at the 5-position could maintain potent anti-proliferative activity. mdpi.com This indicates that while a tethered aromatic group is important, the length and flexibility of the linker can be optimized.

Conformational Analysis and its Correlation with Biological Performance

The three-dimensional conformation of a molecule is essential for its interaction with a biological target. An accurate understanding of a molecule's conformational preferences is a prerequisite for comprehending its biological activity. mdpi.com Techniques such as NMR spectroscopy, X-ray crystallography, and computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to study molecular conformations. mdpi.com

For carbamates derived from cyclic amines like piperidine, the conformation is a key aspect of their structure. A study on 2-methylpiperidine (B94953) carbamates using 2D NMR spectroscopy revealed that the predominant conformation in solution could be determined, and this was in agreement with quantum chemical calculations. nih.gov The conformation of the piperidinone ring itself, along with the orientation of the benzyl carbamate group, dictates how the molecule presents its pharmacophoric features to a binding site. The conformational flexibility of such molecules means they can exist as an ensemble of different shapes, and understanding which of these are biologically relevant is a key goal of rational drug design. mdpi.com

Computational Chemistry Approaches to SAR

Computational chemistry serves as a powerful tool in modern drug discovery and development, providing critical insights into the interactions between a ligand and its target protein. For a molecule like this compound, these methods can predict binding affinity, identify key interacting residues, and rationalize observed biological activity, thereby guiding the design of more potent and selective analogues.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the case of this compound, docking studies would be performed against a relevant, validated biological target. While a specific target for this compound is not prominently documented in publicly available literature, hypothetical docking into a representative enzyme active site, such as a serine protease or a kinase, can illustrate its potential binding modes.

The docking process would reveal that the structural motifs of this compound play distinct roles in binding. The 2-oxopiperidin ring is likely to engage in hydrogen bonding interactions via its lactam functionality (the N-H donor and C=O acceptor). The benzylcarbamate moiety can form a variety of interactions; the benzyl group can occupy a hydrophobic pocket, the carbamate N-H can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor.

Table 1: Hypothetical Ligand-Protein Interactions for this compound from Molecular Docking

| Structural Moiety of Ligand | Type of Interaction | Potential Interacting Residue (Example) |

|---|---|---|

| 2-Oxopiperidin (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine (Side Chain -OH) |

| 2-Oxopiperidin (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate (Side Chain C=O) |

| Carbamate (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine (Side Chain N-H) |

| Carbamate (N-H) | Hydrogen Bond Donor | Main Chain Carbonyl |

These interactions, when quantified by a scoring function, provide an estimate of the binding affinity. The precise geometry of the binding pose is crucial for understanding the structure-activity relationship and for designing modifications to enhance potency.

To further refine the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations model the atomic motions of the ligand-protein complex over time, providing insights into the stability of the binding pose and the dynamics of the interactions.

An MD simulation of the this compound-target complex, initiated from the best-docked pose, would be run for a duration sufficient to observe conformational changes and assess the stability of key interactions. Analysis of the simulation trajectory would typically involve calculating the root-mean-square deviation (RMSD) of the ligand to see if it remains stably bound in the active site.

Furthermore, MD simulations allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). This provides a more accurate prediction of binding affinity than docking scores alone by accounting for solvent effects and entropic contributions. The stability of crucial hydrogen bonds identified in docking can also be monitored throughout the simulation, confirming their importance for binding.

Table 2: Key Metrics from a Hypothetical Molecular Dynamics Simulation

| Metric | Description | Typical Finding |

|---|---|---|

| Ligand RMSD | Root-mean-square deviation of the ligand's atomic positions from the initial docked pose. | Low and stable RMSD indicates a stable binding mode. |

| Protein RMSF | Root-mean-square fluctuation of individual protein residues. | Higher fluctuation in loop regions, lower in the binding site, indicating ligand-induced stabilization. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (>75%) for key interactions confirms their stability. |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonds and other interactions. Applied to the ligand-protein complex, QTAIM can precisely describe the nature of the interactions holding this compound in the binding site.

QTAIM analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For instance, a negative Laplacian is indicative of a covalent interaction, while a positive Laplacian suggests a closed-shell interaction, such as a hydrogen bond or a van der Waals contact.

By performing QTAIM calculations on a snapshot of the compound-target complex from the MD simulation, one can quantify the strength and nature of each specific interaction. This level of detail is invaluable for understanding subtle electronic effects that contribute to binding affinity and can guide fine-tuning of the ligand's structure.

Table 3: Hypothetical QTAIM Parameters for Key Interactions of this compound

| Interacting Atom Pair | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

|---|---|---|---|

| Piperidinone O ... H-O (Ser) | 0.025 | +0.085 | Strong Hydrogen Bond |

| Carbamate N-H ... O=C (Backbone) | 0.018 | +0.060 | Moderate Hydrogen Bond |

These computational investigations, from the initial prediction of binding mode to the detailed quantum mechanical analysis of interactions, provide a deep and actionable understanding of the structure-activity relationship of this compound. This knowledge is instrumental in the rational design of new molecules with improved therapeutic potential.

Medicinal Chemistry Applications and Preclinical Development Strategies

Benzyl (B1604629) (2-oxopiperidin-3-yl)carbamate as a Lead Compound for Drug Discovery

A lead compound is a chemical entity that has demonstrated a desired biological activity and serves as the foundation for the design and synthesis of more potent and selective drug candidates. While Benzyl (2-oxopiperidin-3-yl)carbamate itself is not extensively documented as a lead in publicly available research, its structural components—the piperidine (B6355638) heterocycle and the carbamate (B1207046) linker—are well-established motifs in medicinal chemistry. nih.govresearchgate.net

The piperidine scaffold is present in a wide array of therapeutic agents, highlighting its importance in drug design. enamine.netthieme-connect.com Its three-dimensional nature and ability to be readily functionalized allow for the precise orientation of pharmacophoric groups, which is critical for effective interaction with biological targets. Chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. thieme-connect.com

The 2-oxopiperidin-3-yl portion of the molecule provides a rigidified backbone that can be used to explore chemical space with more conformational constraint than a simple piperidine ring. This rigidity can lead to higher affinity and selectivity for a target protein. The carbamate group, protected by a benzyl group, offers a stable yet synthetically versatile handle for further modification or for acting as a key interaction point with a biological target. Therefore, this compound serves as a valuable chemical probe and a potential lead structure for generating libraries of diverse compounds for screening against various therapeutic targets.

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Moiety

| Drug Name | Therapeutic Area |

|---|---|

| Methylphenidate | ADHD |

| Fentanyl | Analgesic |

| Donepezil | Alzheimer's Disease |

| Risperidone | Antipsychotic |

| Loperamide | Antidiarrheal |

| Tamsulosin | Benign Prostatic Hyperplasia |

This table provides examples of the diverse applications of the piperidine scaffold in medicine.

Design and Evaluation of Prodrug Strategies for Enhanced Pharmacological Properties

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. researchgate.net This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, low permeability, rapid metabolism, or toxicity. researchgate.netnih.gov The carbamate functional group is a widely used "promoiety" in prodrug design due to its ability to mask polar functional groups like hydroxyls and amines, thereby enhancing properties such as membrane permeability. researchgate.netnih.govacs.org

This compound can be viewed as a prodrug of a hypothetical active core, 3-amino-2-piperidone. The benzyl carbamate (Cbz) group masks the primary amine. This modification significantly alters the physicochemical properties of the core molecule, primarily by increasing its lipophilicity, which can lead to improved absorption and distribution characteristics.

The conversion of a prodrug to its active form is known as bioactivation. For carbamate-based prodrugs, this typically occurs via hydrolysis catalyzed by various enzymes present in the body, such as esterases (including carboxylesterases and butyrylcholinesterases) and cytochrome P450 enzymes. nih.govnih.gov

The bioactivation of a carbamate prodrug generally proceeds as follows:

Enzymatic Cleavage: An esterase enzyme recognizes and hydrolyzes the carbamate bond.

Intermediate Formation: This cleavage results in the formation of an unstable carbamic acid intermediate and the release of the alcohol or phenol (B47542) portion (in this case, benzyl alcohol).

Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide and the free amine of the parent drug (3-amino-2-piperidone). researchgate.net

This enzymatic release mechanism allows for a controlled and sustained delivery of the active drug, potentially leading to a longer duration of action and a more favorable pharmacokinetic profile compared to the direct administration of the parent compound. researchgate.net

A significant challenge in drug development is ensuring the molecule can reach its site of action. This often requires crossing biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier (BBB) for drugs targeting the central nervous system (CNS). The ability of a molecule to permeate these barriers is largely dependent on its physicochemical properties, including lipophilicity, size, and charge. vfu.czfrontiersin.org

The conversion of a polar amine to a more lipophilic benzyl carbamate, as in this compound, is a common strategy to enhance membrane permeability. acs.org The carbamate group's ability to increase lipophilicity and permeate cell membranes has been widely exploited in drug design. acs.org Studies on other carbamate prodrugs have demonstrated significantly improved BBB permeability compared to their parent compounds. nih.govnih.gov This is often attributed to the masking of polar functional groups and an increased lipid solubility, which facilitates passive diffusion across the lipid-rich membranes of endothelial cells. vfu.cznih.govnih.gov Therefore, derivatizing a polar, piperidine-based active compound as a carbamate prodrug could be a viable strategy to improve its oral bioavailability and/or its ability to penetrate the CNS.

Role in Fragment-Based Lead Generation and Structure-Aided Drug Design

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening. FBDD involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. lifechemicals.com These initial fragment hits are then optimized and grown into more potent, lead-like compounds. lifechemicals.comnih.gov The 2-oxopiperidin-3-yl scaffold within this compound is an ideal candidate for a fragment library due to its rigid structure, three-dimensional character, and synthetic tractability. Identifying this scaffold as a binder to a protein's active site would provide a validated starting point for optimization.

Once a fragment hit is identified, Structure-Aided Drug Design (SADD) becomes indispensable. SADD utilizes high-resolution structural information of the target-ligand complex, typically obtained from X-ray crystallography or NMR spectroscopy, to guide the optimization process. nih.gov By visualizing how a compound like this compound or its core fragment binds to a target, medicinal chemists can make rational, data-driven decisions to improve potency and selectivity. For instance, the crystal structure of a cis-configured 3,5-disubstituted piperidine inhibitor bound to renin guided the optimization of its side chains, leading to compounds with significantly improved potency and pharmacokinetic properties. nih.gov Similarly, if the 2-oxopiperidin-3-yl core were found to bind to a target, SADD could be used to design modifications that exploit nearby pockets in the binding site, thereby growing the fragment into a highly potent and specific inhibitor. nih.gov

Development for Specific Therapeutic Areas

The versatility of the piperidine scaffold has led to its incorporation in drugs for a vast range of diseases. nih.govresearchgate.net Derivatives have been investigated for applications in oncology, infectious diseases, and neurodegenerative disorders. nih.govresearchgate.net

While there is no specific research linking this compound to antiviral activity, the broader class of piperidine-containing molecules has shown promise as inhibitors of various viruses, including coronaviruses. gavinpublishers.comnih.gov The urgent need for effective antiviral therapies, highlighted by the COVID-19 pandemic, has spurred the investigation of diverse chemical scaffolds. researchgate.net

Several studies have identified piperidine derivatives as potential inhibitors of key coronavirus proteins. For example, a class of 1,4,4-trisubstituted piperidines was found to inhibit the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov Another study demonstrated that piperidine-4-carboxamide analogs could inhibit the replication of alpha and beta coronaviruses, including SARS-CoV-2, at low micromolar concentrations. gavinpublishers.com Although the precise mechanism of action for many of these compounds is still under investigation, they represent promising starting points for the development of broad-spectrum antiviral agents. Given these findings, the 2-oxopiperidin-3-yl scaffold is a plausible framework for designing novel coronavirus inhibitors, warranting its inclusion in future antiviral screening campaigns.

Table 2: Antiviral Activity of Selected Piperidine Derivatives Against Coronaviruses

| Compound Class | Viral Target (if known) | Reported Activity | Reference |

|---|---|---|---|

| Piperidine-4-carboxamides | Unknown | Inhibition of SARS-CoV-2, NL63, OC43 at low µM concentrations. | gavinpublishers.com |

| 1,4,4-Trisubstituted piperidines | nsp5 Main Protease (Mpro) | Micromolar activity against HCoV-229E and SARS-CoV-2. | nih.gov |

| Thiazole-triazole conjugates | Mpro and ACE2 (computational) | Predicted high binding affinity to SARS-CoV-2 targets. | researchgate.net |

This table summarizes findings on different piperidine-containing compound classes investigated for anti-coronavirus activity.

Anti-inflammatory and Immunomodulatory Therapies

The exploration of (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate in the realm of anti-inflammatory and immunomodulatory therapies is largely influenced by its structural similarity to thalidomide (B1683933) and its derivatives, such as lenalidomide (B1683929) and pomalidomide. These compounds are well-known for their immunomodulatory effects. The therapeutic potential of (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate is currently under investigation for its ability to modulate biological pathways that are crucial in inflammatory processes.

The proposed mechanism of action for the anti-inflammatory and immunomodulatory effects of this compound analog involves the modulation of specific molecular targets, including enzymes and receptors. By interacting with these targets, the compound can influence cellular signaling pathways that govern processes like cell growth, differentiation, and apoptosis, which are often dysregulated in inflammatory and autoimmune diseases. The ability to inhibit certain enzymes can alter metabolic pathways that are critical for cellular function in the immune system.

Table 1: Preclinical Anti-inflammatory and Immunomodulatory Research Findings for (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate

| Research Area | Focus of Investigation | Key Findings (Qualitative) | Proposed Mechanism of Action |

| Inflammation | Potential to mitigate inflammatory responses. | Investigated for anti-inflammatory properties. | Modulation of enzyme activity and receptor signaling. |

| Immunomodulation | Capacity to modulate immune system activity. | Explored for its effects on cellular signaling pathways. | Interaction with molecular targets to influence gene expression and protein synthesis. |

Oncology (e.g., for ENO1-Deleted Cancers)

While there is no direct evidence in the reviewed literature of "this compound" being specifically investigated for the treatment of ENO1-deleted cancers, its structural analog, (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate, has been explored in the broader field of oncology. The unique structural features of this analog, particularly the presence of a benzyl group attached to a piperidine ring, contribute to its distinct chemical reactivity and potential biological activities in cancer research.

One notable area of investigation is its use in the development of novel histone deacetylase (HDAC) degraders. HDACs are enzymes that play a crucial role in the regulation of gene expression and are often dysregulated in cancer. The development of molecules that can selectively degrade specific HDACs is a promising therapeutic strategy. The investigation of (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate in this context suggests its potential as a scaffold for developing new anticancer agents.

It is important to note that research on other piperidine-based compounds has shown that this structural motif is a key component in a variety of anticancer agents.

Table 2: Preclinical Oncology Research Findings for (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate

| Research Area | Focus of Investigation | Key Findings (Qualitative) | Potential Application |

| HDAC Degraders | Use as a component in novel histone deacetylase (HDAC) degraders. | Explored for its potential role in targeted protein degradation. | Development of new therapeutic agents for cancers with HDAC dysregulation. |

| General Oncology | Investigation of its broader anticancer properties. | The compound is being studied for its potential anticancer activities. | Potential as a lead compound for the development of new oncology drugs. |

Cardiovascular Diseases (e.g., Atherosclerosis, Heart Failure)

Based on the available scientific literature, there is currently no direct research linking this compound or its close structural analogs to the treatment of cardiovascular diseases such as atherosclerosis or heart failure. While piperidine derivatives are a broad class of compounds with diverse biological activities, specific studies focusing on this particular molecule in a cardiovascular context have not been identified.

Respiratory Diseases (e.g., Chronic Obstructive Pulmonary Disease)

Similarly, a review of the current scientific literature does not indicate any specific preclinical or clinical studies investigating the use of this compound or its immediate analogs for the treatment of respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD). The research landscape for this compound does not currently extend to this therapeutic area.

Advanced Research and Translational Perspectives

Integration of High-Throughput Screening with Rational Design

The discovery of lead compounds based on the Benzyl (B1604629) (2-oxopiperidin-3-yl)carbamate scaffold is accelerated by combining high-throughput screening (HTS) with rational drug design. HTS allows for the rapid testing of large libraries of analogous compounds against specific biological targets. This process can identify initial "hits" that exhibit a desired activity.

Following HTS, rational design and computational modeling are employed to refine these hits. Molecular docking studies, for instance, can predict how derivatives of the core structure bind to the active site of a target protein. This approach was utilized in the development of novel 2-piperidone (B129406) derivatives for Alzheimer's disease, where modeling helped to verify that the designed compounds matched the desired pharmacophore and had favorable predicted physicochemical properties. nih.gov By simulating interactions at the molecular level, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby optimizing resources and shortening the development timeline. This integrated approach transforms a broad screening effort into a focused, hypothesis-driven search for a potent therapeutic candidate.

Identification of Novel Molecular Targets and Pathways

Research into derivatives of the 2-piperidone core, a key feature of Benzyl (2-oxopiperidin-3-yl)carbamate, has revealed their potential to modulate multiple biological pathways. This diversity suggests that the core scaffold is a versatile starting point for targeting a range of diseases.

One significant area of investigation is neurodegenerative disorders. A series of novel 2-piperidone derivatives were found to be potent inhibitors of β-amyloid (Aβ) self-aggregation, a key pathological process in Alzheimer's disease. nih.gov Further studies on representative compounds from this series demonstrated anti-inflammatory properties in microglia cells by suppressing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov Molecular docking analysis suggested that these effects could be mediated through binding to myeloid differentiation factor 88 (MyD88), a key adapter protein in the Toll-like receptor signaling pathway, thereby interfering with its function. nih.gov

Beyond neuroinflammation, related benzyl derivatives have been designed and synthesized as selective cytotoxic agents for cancer therapy. nih.gov Glucopyranosyl-conjugated benzyl derivatives, for example, have shown potent antiproliferative activity against colorectal cancer cells by inducing apoptosis. nih.gov The wide pharmacological potential of the broader piperidine (B6355638) class of compounds, which includes activities such as antiviral, antimicrobial, and analgesic effects, further underscores the likelihood that the this compound scaffold could interact with a variety of currently unidentified molecular targets. nih.govijnrd.org

Development of Next-Generation Derivatives with Improved Efficacy, Selectivity, and Metabolic Stability

A primary goal in medicinal chemistry is to iteratively modify a lead compound to enhance its therapeutic profile. For a scaffold like this compound, this involves synthesizing new analogs designed for improved efficacy, greater selectivity for the intended target, and better metabolic stability to ensure a suitable duration of action.

Strategies for Improving Pharmacological Properties:

| Improvement Goal | Strategy | Example Application | Outcome |

| Improved Efficacy | Modifying substituents to enhance binding affinity. | Synthesis of various 2-piperidone derivatives with different functional groups. nih.gov | Compound 7q emerged with the best inhibitory effect on Aβ(1-42) self-aggregation (59.11% at 20 μM). nih.gov |

| Enhanced Selectivity | Conjugating the core structure with targeting moieties. | Attaching a glucopyranosyl group to benzyl derivatives. nih.gov | The resulting compound 8d showed cytotoxicity comparable to 5-fluorouracil (B62378) against colon cancer cells but with improved selectivity over normal cells. nih.gov |

| Improved Metabolic Stability | Replacing or blocking metabolically labile sites. | In a GPR88 agonist, replacing a metabolically vulnerable methoxymethyl group. nih.gov | This strategy can lead to an improvement in the compound's half-life in mouse liver microsomes. nih.gov |

| Peripheral Restriction | Modifying functional groups to interact with efflux transporters. | Altering the carbamoyl (B1232498) moiety on O-biphenyl-3-yl carbamates. | A primary or secondary carbamoyl group was found to be a key determinant for interaction with the Abcg2 transporter, restricting brain penetration and localizing the drug's effect to the periphery. nih.gov |

These examples demonstrate a systematic approach to drug development. For instance, structure-activity relationship (SAR) studies on O-biphenyl-3-yl carbamates, which share the carbamate (B1207046) functional group, identified a new series of peripherally restricted fatty acid amide hydrolase (FAAH) inhibitors. nih.gov This work led to the identification of a compound with potent, peripherally-localized activity, which is a desirable trait for avoiding central nervous system side effects. nih.gov Similarly, research focused on mitigating the metabolism of pyridine-containing compounds has shown that strategic modifications can significantly improve metabolic stability without sacrificing potency. nih.gov Such strategies are directly applicable to optimizing derivatives of this compound.

Strategies for Bridging Preclinical Research to Clinical Feasibility Studies

Translating a promising compound from preclinical research to clinical feasibility requires a robust and comprehensive data package. This process involves several critical strategies to de-risk the transition and establish a strong foundation for human trials.

First, a clear and well-defined mechanism of action must be established. As seen with 2-piperidone derivatives targeting neuroinflammation, identifying a specific molecular target like MyD88 provides a mechanistic rationale for the observed biological effects. nih.gov This understanding is crucial for designing targeted clinical trials and for identifying potential biomarkers to monitor drug activity.

Second, extensive in vivo testing in relevant animal models is necessary to validate the in vitro findings. For anticancer derivatives, this would involve demonstrating tumor growth inhibition in xenograft models. nih.gov For FAAH inhibitors, preclinical studies measured the degree of enzyme inhibition in different tissues (ex vivo) after systemic administration in mice to confirm target engagement and peripheral restriction. nih.gov These studies provide essential proof-of-concept that the drug can reach its target and exert the desired effect in a living system.

Third, the metabolic profile of the lead candidate must be thoroughly characterized. Strategies to improve metabolic stability, such as those explored for GPR88 agonists, are critical for ensuring that the drug has a predictable and adequate pharmacokinetic profile in humans. nih.goveurekaselect.com Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to moving forward.

Finally, a scalable and efficient synthesis route for the compound must be developed. The ability to produce the drug candidate in sufficient quantity and purity for clinical trials is a key logistical requirement. Research often includes optimizing synthetic methodologies, such as using microwave-assisted synthesis to reduce reaction times and improve yields. By systematically addressing these areas, researchers can build a compelling case for initiating clinical feasibility studies, bridging the gap between laboratory discovery and potential patient benefit.

Q & A

Q. Q: What are the most reliable synthetic routes for preparing Benzyl (2-oxopiperidin-3-yl)carbamate, and how can purity be ensured post-synthesis?

A: The compound can be synthesized via carbamate protection strategies using benzyl chloroformate or analogous reagents. A typical procedure involves reacting 3-amino-2-piperidone with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N in THF). Post-synthesis, purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is recommended. Purity should be verified by HPLC (>98%) and corroborated with ¹H/¹³C NMR to confirm the absence of unreacted starting materials or deprotection byproducts .

Advanced Reaction Optimization

Q. Q: How can researchers optimize reaction yields for sterically hindered derivatives of this compound?

A: Steric hindrance often reduces nucleophilic accessibility at the piperidine nitrogen. Strategies include:

- Solvent selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility.

- Catalysis: Employ DMAP (4-dimethylaminopyridine) to activate the carbonyl group of benzyl chloroformate.

- Temperature control: Slow addition of reagents at 0–5°C to minimize side reactions.

Yields can be improved to >85% by iterative optimization, with reaction progress monitored via TLC (UV-active spots) .

Basic Characterization Techniques

Q. Q: Which spectroscopic methods are critical for characterizing this compound, and what key signals should be observed?

A: Essential techniques include:

- ¹H NMR: A singlet at δ ~5.1 ppm (benzyl CH₂), a broad peak at δ ~6.5 ppm (carbamate NH), and piperidine ring protons between δ 1.5–3.5 ppm.

- IR: Stretching bands at ~1700 cm⁻¹ (C=O of carbamate) and ~3300 cm⁻¹ (N-H).

- Mass spectrometry: Molecular ion peak matching the exact mass (e.g., [M+H]⁺ = 263.13 for C₁₃H₁₆N₂O₃). Cross-validate with elemental analysis .

Advanced Structural Analysis

Q. Q: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

A: Single-crystal X-ray diffraction is definitive for assigning stereochemistry. Use SHELX programs (e.g., SHELXL) for refinement. Key steps:

- Grow high-quality crystals via vapor diffusion (e.g., dichloromethane/pentane).

- Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Validate hydrogen bonding patterns (e.g., carbamate NH to piperidinone O) to confirm intramolecular interactions .

Basic Safety and Handling

Q. Q: What safety precautions are essential when handling this compound in the laboratory?

A: Key precautions:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation.

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Toxicological Considerations

Q. Q: How should researchers address the lack of toxicological data for novel derivatives of this compound?

A: Assume potential toxicity and implement tiered testing:

- In vitro assays: Use HepG2 cells for cytotoxicity (MTT assay) and Ames test for mutagenicity.

- In silico modeling: Predict ADMET properties using tools like SwissADME or ProTox-II.

- Containment: Treat all derivatives as hazardous until data confirm otherwise .

Biological Activity Profiling

Q. Q: What methodologies are recommended for evaluating the cholinesterase inhibitory activity of this compound analogs?

A: Follow these steps:

- Enzyme source: Use purified acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) from human erythrocytes.

- Assay conditions: Ellman’s method (DTNB reagent, acetylthiocholine substrate) with UV-Vis monitoring at 412 nm.

- Data analysis: Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Compare selectivity ratios (AChE vs. BChE) to establish SAR .

Stability Under Experimental Conditions

Q. Q: How do pH and temperature affect the stability of this compound during biological assays?

A: Carbamates are prone to hydrolysis under extreme conditions:

- pH 1–3: Rapid degradation (t₁/₂ < 1 hr) via acid-catalyzed cleavage.

- pH 7–9: Moderate stability (t₁/₂ ~24 hr) at 25°C.

- Temperature: Store at –20°C in anhydrous DMSO. Avoid repeated freeze-thaw cycles .

Addressing Contradictory Analytical Data

Q. Q: How should researchers resolve discrepancies between theoretical and observed molecular weights in mass spectrometry?

A: Common causes and solutions:

- Adduct formation: Check for [M+Na]⁺ or [M+K]⁺ peaks.

- In-source fragmentation: Reduce ionization energy (ESI vs. APCI).

- Impurities: Re-purify the compound and re-analyze. Cross-check with high-resolution MS (HRMS) .

Advanced Purification Challenges

Q. Q: What strategies can isolate enantiomerically pure this compound from racemic mixtures?

A: Use chiral chromatography (e.g., Chiralpak IA column with ethanol/heptane) or enzymatic resolution (lipases in organic media). Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry. For large-scale separations, consider diastereomeric salt formation with tartaric acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.